molecular formula C17H28O2 B13790765 1-(2-Octylphenoxy)propan-1-ol CAS No. 93820-21-4

1-(2-Octylphenoxy)propan-1-ol

Cat. No.: B13790765
CAS No.: 93820-21-4
M. Wt: 264.4 g/mol
InChI Key: PMECRIMQQYWYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Octylphenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of an octyl group attached to the phenoxy ring and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Octylphenoxy)propan-1-ol typically involves the reaction of 2-octylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Octylphenoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenoxypropanols.

Scientific Research Applications

1-(2-Octylphenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Octylphenoxy)propan-1-ol involves its interaction with cellular membranes and proteins. The compound can alter membrane fluidity and permeability, leading to changes in cellular function. It may also interact with specific enzymes and receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

    1-Propanol: A primary alcohol with similar structural features but lacks the phenoxy and octyl groups.

    2-Octylphenol: Shares the octylphenol moiety but lacks the propanol chain.

    Phenoxypropanol: Similar backbone but different substituents on the phenoxy ring.

Uniqueness: 1-(2-Octylphenoxy)propan-1-ol is unique due to the presence of both the octyl group and the propanol chain, which confer distinct chemical and physical properties. This combination makes it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

93820-21-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2-octylphenoxy)propan-1-ol

InChI

InChI=1S/C17H28O2/c1-3-5-6-7-8-9-12-15-13-10-11-14-16(15)19-17(18)4-2/h10-11,13-14,17-18H,3-9,12H2,1-2H3

InChI Key

PMECRIMQQYWYTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1OC(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.